molecular formula C21H24N2O2 B5804823 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5804823
M. Wt: 336.4 g/mol
InChI Key: JWIYZTHFIMQURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EMB, is a beta-carboline alkaloid that has been found to possess various biological activities. EMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline exerts its biological effects through various mechanisms. This compound has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, this compound has been found to interact with various receptors, including the serotonin and dopamine receptors, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, this compound has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be improved through column chromatography. Additionally, this compound has been extensively studied for its biological activities, which can facilitate the design of experiments. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can affect cell viability and experimental outcomes.

Future Directions

There are several future directions for the study of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the biological activities of this compound, including its interactions with various receptors and signaling pathways. Additionally, future studies can investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through the condensation reaction between 3-ethoxy-4-methoxybenzaldehyde and tryptamine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity of the synthesized this compound can be improved through column chromatography.

Scientific Research Applications

2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, this compound has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-[(3-ethoxy-4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-25-21-12-15(8-9-20(21)24-2)13-23-11-10-17-16-6-4-5-7-18(16)22-19(17)14-23/h4-9,12,22H,3,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYZTHFIMQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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